molecular formula C8H5FN2O2 B1442069 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1067193-34-3

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1442069
M. Wt: 180.14 g/mol
InChI Key: QPXLPJIMEKHJJA-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1067193-34-3 . It has a molecular weight of 180.14 . The compound is solid at room temperature and is stored in a dry environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H, (H,10,11)(H,12,13) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis for Pharmaceuticals : A practical synthesis method for a key pharmaceutical intermediate involving 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid was developed, using palladium-catalyzed cyanation/reduction and regioselective chlorination techniques (Wang et al., 2006).
  • Efficient Synthesis Routes : Two efficient routes for synthesizing 4-fluoro-1H-pyrrolo[2,3-b]pyridine were presented, involving regioselective fluorination techniques (Thibault et al., 2003).

Applications in Medicinal Chemistry

  • Antibacterial Activity : Some compounds derived from pyrrolo[2,3-b]pyridines showed antibacterial activity in vitro, indicating potential use in developing antibacterial agents (Toja et al., 1986).
  • Analgesic and Anti-inflammatory Properties : Compounds involving 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid were found to have significant analgesic and anti-inflammatory activities, comparable or superior to indomethacin in certain animal models (Muchowski et al., 1985).

Radiopharmaceutical Applications

  • PET Imaging of Neurofibrillary Tangles : A novel method for the radiosynthesis of [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles in the brain, was developed using 5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid derivatives (Hopewell et al., 2019).

Additional Applications

  • Regioexhaustive Substitution : The compound was used in studies involving "regioexhaustive substitution," demonstrating its versatility in chemical synthesis (Bobbio & Schlosser, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLPJIMEKHJJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696644
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1067193-34-3
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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